2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have shown antibacterial activity in conjunction with cell-penetrating peptides .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antimicrobial, antifungal, and antitumor activities .
Biochemical Analysis
Biochemical Properties
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is associated with tumor hypoxia and altered pH levels. The compound selectively inhibits CA IX, making it a potential antiproliferative agent against cancer cells . Additionally, it interacts with other enzymes and proteins, such as carbonic anhydrase II (CA II), but with lower affinity, highlighting its selectivity for CA IX .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines like MDA-MB-231 and MCF-7, the compound exhibits significant antiproliferative activity. It induces apoptosis in these cells, leading to cell death and reduced tumor growth . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through selective inhibition of CA IX. This inhibition disrupts the enzyme’s role in regulating pH and bicarbonate transport, leading to altered cellular metabolism and induction of apoptosis in cancer cells . The compound binds to the active site of CA IX, preventing its normal function and thereby exerting its antiproliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its antiproliferative effects in vitro, with sustained inhibition of CA IX and induction of apoptosis in cancer cells . Its stability and efficacy may vary depending on the experimental conditions and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects may be observed, including adverse impacts on normal cells and tissues . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbonic anhydrase inhibition. It interacts with enzymes such as CA IX and CA II, affecting metabolic flux and metabolite levels in cancer cells . The compound’s inhibition of CA IX leads to altered cellular metabolism, contributing to its antiproliferative effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target cells, particularly cancer cells . The compound’s selective distribution enhances its therapeutic efficacy while minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CA IX . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, ensuring its effectiveness in inhibiting tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-N-(benzenesulfonyl)cyanamide with appropriate mercaptoheterocycles. The reaction is carried out in solvents such as dry toluene or p-dioxane . The process involves refluxing the mixture and monitoring the reaction progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of sulfenic and sulfinic acids as metabolites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Ammonium thiocyanate: Used in the synthesis of thiazole derivatives.
Mercaptoheterocycles: React with cyanamide potassium salts to form the desired thiazole derivatives.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with potential biological activities, such as anticancer and antimicrobial properties .
Scientific Research Applications
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl-N-(substituted aryl)-1,3-thiazole-2,4-diamine: Known for its antioxidant activity.
2-alkylthio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide: Exhibits significant anticancer activity.
Uniqueness
2-chloro-N-((2,4-dimethylthiazol-5-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for anticancer research .
Properties
IUPAC Name |
2-chloro-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S2/c1-8-11(18-9(2)15-8)7-14-19(16,17)12-6-4-3-5-10(12)13/h3-6,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWCLKPQSVGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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